molecular formula C10H16O5 B562495 (2-acetyloxy-2-methylpropyl) 3-oxobutanoate CAS No. 106685-66-9

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Cat. No.: B562495
CAS No.: 106685-66-9
M. Wt: 216.233
InChI Key: CWUSSQJYTJBVNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester typically involves the esterification of 3-oxobutanoic acid with 2-acetoxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-oxobutanoic acid, which can then participate in various biochemical reactions. The compound’s reactivity is influenced by the presence of the acetoxy and methyl groups, which can modulate its interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and versatility in synthetic applications .

Properties

IUPAC Name

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUSSQJYTJBVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652665
Record name 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106685-66-9
Record name 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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